N-Cyclohexyl-2-(2,5-dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetamide
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Overview
Description
N-CYCLOHEXYL-2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETAMIDE typically involves the reaction of cyclohexylamine with a suitable imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-CYCLOHEXYL-2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1,3-Diazole
- 2-Methylimidazole
- 4,5-Diphenylimidazole
Uniqueness
N-CYCLOHEXYL-2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}ACETAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H19N5O3 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)acetamide |
InChI |
InChI=1S/C12H19N5O3/c18-8(13-7-4-2-1-3-5-7)6-17-10-9(15-12(17)20)14-11(19)16-10/h7,9-10H,1-6H2,(H,13,18)(H,15,20)(H2,14,16,19) |
InChI Key |
ZXZXAGIWPBAOER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3C(NC(=O)N3)NC2=O |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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